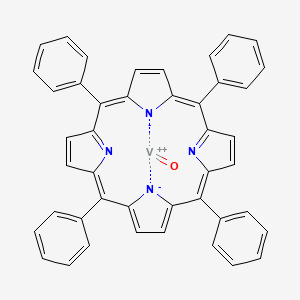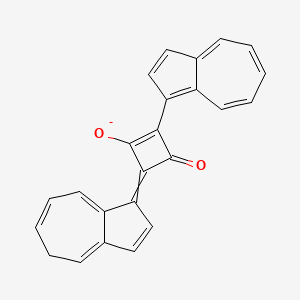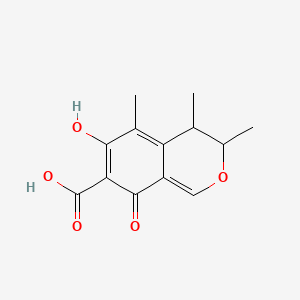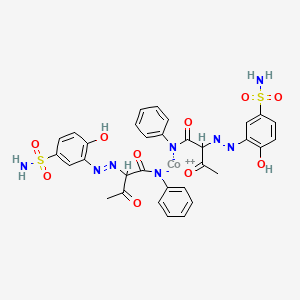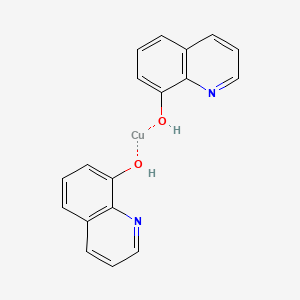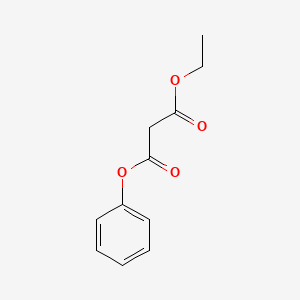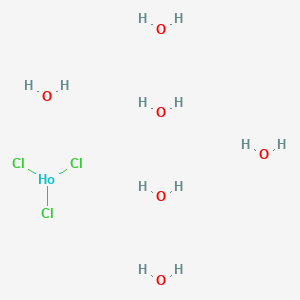
Nickel hypophosphite hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nickel hypophosphite hexahydrate involves chemical reactions that produce this compound as a result of specific reactant interactions. Although direct synthesis of nickel hypophosphite hexahydrate is not detailed in the available literature, studies on related nickel complexes and hypophosphite compounds offer insights into potential synthesis pathways, highlighting the versatility of nickel in forming various compounds under different conditions (Kuratieva, Naumova, & Naumov, 2002).
Molecular Structure Analysis
The molecular structure of nickel hypophosphite hexahydrate, while not directly described, can be inferred from related compounds. For example, the structure of hexaaquacobalt(II) bis(hypophosphite) shares similarities with potential nickel hypophosphite structures, where nickel atoms may have octahedral coordination surrounded by water molecules and hypophosphite anions acting as ligands. This suggests a complex geometry and bonding environment around the nickel ion, indicative of the compound's unique chemical behavior (Kuratieva, Naumova, & Naumov, 2002).
Chemical Reactions and Properties
Nickel hypophosphite hexahydrate participates in chemical reactions that underline its reactivity and potential as a precursor for various nickel-containing materials. The vibrational spectroscopic study of nickel(II) hypophosphite reveals insights into its chemical behavior, suggesting the presence of complex interactions within its structure and potential reactivity pathways in various conditions (Bickley, Edwards, Gustar, & Tait, 1992).
Physical Properties Analysis
The physical properties of nickel hypophosphite hexahydrate, such as solubility, density, and crystal structure, are crucial for understanding its behavior in different environments. While specific studies on nickel hypophosphite hexahydrate are limited, related research on nickel compounds provides a foundation for predicting its physical characteristics, including crystallography and solubility behavior in various solvents (Abrahams, Donaldson, & Khan, 1995).
Chemical Properties Analysis
The chemical properties of nickel hypophosphite hexahydrate, including reactivity with other compounds and stability under different conditions, are fundamental to its applications. Studies on related nickel compounds and phosphite derivatives offer insights into the chemical behavior of nickel hypophosphite hexahydrate, including its potential oxidation states, coordination chemistry, and reactivity towards other chemical species (Guan, Li, Zhang, & Tao, 2009).
科学的研究の応用
1. Electroless Nickel Plating
- Application Summary: Nickel hypophosphite is used in the electroless nickel plating process. This process involves the deposition of a nickel-phosphorus alloy onto a metal surface via an autocatalytic chemical reaction, without the use of an electrical power source .
- Methods of Application: The polarization curve and cyclic voltammetry techniques were used to investigate the electrochemical behavior of nickel in the hypophosphorous acid solution. Nickel hypophosphite synthesized by the direct electrooxidation method was directly used for electroless nickel plating .
- Results: The nickel plating layer obtained from the bath containing the electrolyte has a more compact surface, higher phosphorus content, and better corrosion resistance compared to industrial nickel deposition .
2. Hydrogen Evolution Reaction
- Application Summary: Nickel phosphides, which can be synthesized from nickel hypophosphite, have been widely explored for electrocatalytic hydrogen evolution reaction (HER) due to their unique electronic properties, efficient electrocatalytic performance, and superior anti-corrosion feature .
- Methods of Application: Various approaches have been developed to prepare nickel phosphide electrocatalysts, which can be mainly classified into five routes according to the different generation routes of phosphine in nickel phosphides .
- Results: The production of hydrogen through electrochemical water splitting driven by clean energy becomes a sustainable route for utilization of hydrogen energy, while an efficient hydrogen evolution reaction (HER) electrocatalyst is required to achieve a high energy conversion efficiency .
3. Supercapacitive Performance
- Application Summary: Nickel phosphide, synthesized from nickel hypophosphite, has been used to enhance the supercapacitive performance of materials .
- Methods of Application: Nickel phosphide is fabricated from 3-mercaptopropionic acid on carbon cloth by a simple and facile electrodeposition technique .
- Results: The electrode exhibits a specific capacitance of 227.03 F g −1 (136.22 mA h g −1) at a current density of 0.5 A g −1. The electrode also exhibits excellent cycling stability of 81% of its initial value after 3000 cycles .
4. Reduction of Nitriles to Aldehydes
- Application Summary: Nickel hypophosphite has been used in the reduction of nitriles to aldehydes .
- Methods of Application: The reduction process can be accomplished by Raney nickel in the absence of sodium hypophosphite, of formic acid, or of hydrogen, in an aqueous acetic acid or aqueous HCl-ethanol system .
- Results: The results of this application were not specified in the source .
5. Corrosion Resistance
- Application Summary: Electroplated or electrolessly plated nickel phosphide alloy materials, which can be synthesized from nickel hypophosphite, are known to be more corrosion resistant than nickel alone .
- Methods of Application: The process involves electroplating or electroless plating of nickel phosphide alloy materials .
- Results: These materials have been investigated as hydrogen evolution catalysts in alkaline environments .
6. Synthesis of Lithium Iron Phosphate Cathode
- Application Summary: The waste solution from the nickel hypophosphite electroless plating process can be directly used as a raw material to synthesize one kind of multi-doped lithium iron phosphate cathode for lithium-ion batteries .
- Methods of Application: The synthesis involves using the waste solution from the nickel hypophosphite electroless plating process .
- Results: The synthesized lithium iron phosphate cathode for lithium-ion batteries has excellent electrochemical properties .
Safety And Hazards
When handling Nickel hypophosphite hexahydrate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
将来の方向性
Nickel phosphides are highly attractive low-cost (electro)catalysts, thanks to their unique electronic structure, versatile phase diagram, and chemical stability . There is significant interest in developing new inexpensive catalysts for solid polymer electrolyte electrolysers which require acid stable catalysts .
特性
CAS番号 |
13477-97-9 |
|---|---|
製品名 |
Nickel hypophosphite hexahydrate |
分子式 |
H12NiO10P2 |
分子量 |
292.73 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



